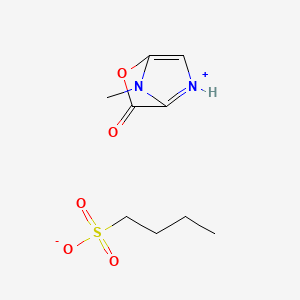
1-Methylimidazolium sulfobutyrolactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylimidazolium sulfobutyrolactone is a functionalized ionic liquid with the molecular formula C9H14N2O5S and a molecular weight of 262.28 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications. It is characterized by its high thermal stability and solubility in water, which makes it suitable for a range of chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylimidazolium sulfobutyrolactone can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with butane sultone . The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through recrystallization or other suitable purification techniques to achieve high purity levels.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure maximum yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
化学反应分析
Types of Reactions: 1-Methylimidazolium sulfobutyrolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group under specific conditions.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted imidazolium compounds .
科学研究应用
1-Methylimidazolium sulfobutyrolactone has a wide range of applications in scientific research:
作用机制
The mechanism by which 1-methylimidazolium sulfobutyrolactone exerts its effects involves its interaction with various molecular targets. The imidazolium ring can interact with biological molecules through hydrogen bonding and ionic interactions, influencing the activity of enzymes and other proteins . The sulfonate group can also participate in electrostatic interactions, further modulating the compound’s biological activity .
相似化合物的比较
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium iodide
Comparison: 1-Methylimidazolium sulfobutyrolactone stands out due to its unique combination of the imidazolium ring and the sulfobutyrolactone group, which imparts distinct properties such as higher thermal stability and enhanced solubility in water compared to its analogs . This makes it particularly useful in applications requiring these specific characteristics.
生物活性
1-Methylimidazolium sulfobutyrolactone (1-MISBL) is a functionalized ionic liquid characterized by the molecular formula C₉H₁₄N₂O₅S and a molecular weight of 262.28 g/mol. This compound has garnered attention due to its unique properties and potential applications in various biological contexts. This article reviews the biological activity of 1-MISBL, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.
1-MISBL is an ionic liquid that exhibits a high degree of solubility in water and organic solvents, making it versatile for various applications. Its structure includes a methylimidazolium cation and a sulfobutyrolactone anion, which contribute to its unique chemical behavior.
Mechanisms of Biological Activity
Proton Transfer Mechanisms
Recent studies have shown that 1-MISBL can facilitate proton transfer reactions, which are crucial in many biochemical processes. The Grotthuss-like mechanism is particularly relevant, where protons are transferred between molecules in a manner that enhances conductivity and reactivity within the ionic liquid environment .
Interaction with Biological Molecules
1-MISBL has been observed to interact with various biomolecules, including proteins and nucleic acids. These interactions can lead to alterations in enzyme activity and gene expression, potentially influencing metabolic pathways.
Antimicrobial Activity
Research indicates that 1-MISBL exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and biocides. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of 1-MISBL. These studies typically involve exposing cultured mammalian cells to varying concentrations of the compound and assessing cell viability using assays such as MTT or LDH release. Results indicate that while 1-MISBL can be cytotoxic at high concentrations, it demonstrates acceptable safety margins at lower doses .
Case Studies
属性
IUPAC Name |
butane-1-sulfonate;7-methyl-2-oxa-7-aza-5-azoniabicyclo[2.2.1]hepta-1(6),4-dien-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.C4H10O3S/c1-7-3-2-6-4(7)5(8)9-3;1-2-3-4-8(5,6)7/h2H,1H3;2-4H2,1H3,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNZTRKWGDOMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)[O-].CN1C2=C[NH+]=C1C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













